molecular formula C9H18N2S B12554622 1,3-Diisopropylimidazolidine-2-thione CAS No. 144584-02-1

1,3-Diisopropylimidazolidine-2-thione

Cat. No.: B12554622
CAS No.: 144584-02-1
M. Wt: 186.32 g/mol
InChI Key: INCCNQHWYSSOGO-UHFFFAOYSA-N
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Description

1,3-Diisopropylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropylimidazolidine-2-thione can be synthesized through the reaction of 1,3-diisopropylthiourea with oxalyl chloride in dichloromethane and toluene. The reaction mixture is refluxed at 130°C for 8 hours . Another method involves the addition of carbon disulfide to diamines in ether, followed by heating the resulting adduct at 100°C for 2-3 hours and crystallizing the product in methanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylimidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 1,3-Diisopropylimidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The compound can form complexes with metal ions, influencing their biological activity. It can also act as an inhibitor or activator of specific enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diisopropylimidazolidine-2-thione is unique due to its specific isopropyl substituents, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and selectivity in various applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

144584-02-1

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

1,3-di(propan-2-yl)imidazolidine-2-thione

InChI

InChI=1S/C9H18N2S/c1-7(2)10-5-6-11(8(3)4)9(10)12/h7-8H,5-6H2,1-4H3

InChI Key

INCCNQHWYSSOGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C1=S)C(C)C

Origin of Product

United States

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